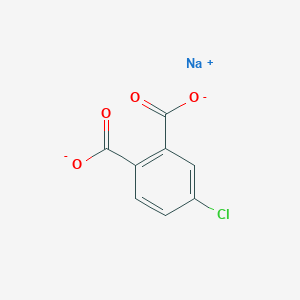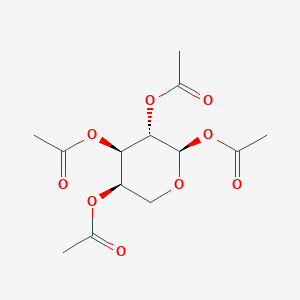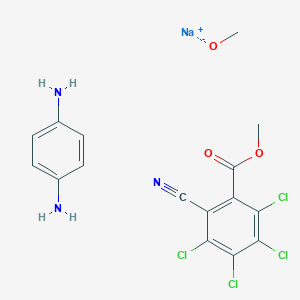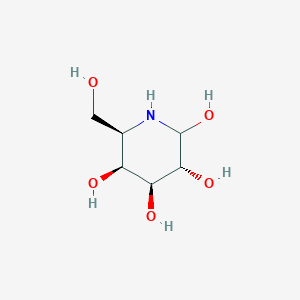
4-クロロフタル酸モノナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Monosodium 4-chlorophthalate, also known as sodium hydrogen 4-chlorophthalate, is a chemical compound with the molecular formula C8H4ClNaO4 and a molecular weight of 222.56 g/mol . It appears as a white to yellowish-brown powder and is primarily used in scientific research and industrial applications .
科学的研究の応用
Monosodium 4-chlorophthalate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in biochemical studies to investigate its effects on biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Monosodium 4-chlorophthalate, also known as sodium 2-carboxy-4-chlorobenzoate, is an organic compound with the molecular formula C8H6ClNaO4 . This compound is used in various applications, including as a chemical intermediate
Target of Action
As a chemical intermediate, it is likely involved in various chemical reactions, contributing to the synthesis of other compounds .
Mode of Action
As a chemical intermediate, it likely interacts with other substances during chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
As a chemical intermediate, it is involved in various chemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
As a chemical intermediate, its bioavailability would depend on the specific context of its use .
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds .
準備方法
Synthetic Routes and Reaction Conditions
Monosodium 4-chlorophthalate can be synthesized through the chlorination of phthalic anhydride. The process involves the use of monosodium phthalate as the main material, water as the medium, and a weak alkali solution as the pH regulator . The reaction is carried out at a temperature of 50-70°C for 2-5 hours, with chlorine gas being introduced to achieve chlorination . The crude product is then desalted, dewatered, and ring-closed to obtain pure 4-chlorophthalic anhydride .
Industrial Production Methods
The chlorination reaction is conducted at 6-10°C for 6-8 hours . The crude product is then subjected to salting-out using sodium chloride, followed by acidity regulation with hydrochloric acid to achieve a pH of 2.0-2.5 . The final product is obtained through drying .
化学反応の分析
Types of Reactions
Monosodium 4-chlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Chlorination: Chlorine gas is commonly used for the chlorination of phthalic anhydride to produce monosodium 4-chlorophthalate.
Acidity Regulation: Hydrochloric acid is used to adjust the pH during the production process.
Major Products Formed
4-Chlorophthalic Anhydride: A key intermediate product obtained during the synthesis of monosodium 4-chlorophthalate.
類似化合物との比較
Monosodium 4-chlorophthalate can be compared with other similar compounds, such as:
Monosodium Phthalate: Lacks the chlorine atom present in monosodium 4-chlorophthalate.
4-Chlorophthalic Anhydride: An intermediate product in the synthesis of monosodium 4-chlorophthalate.
Sodium 2-Carboxy-4-Chlorobenzoate: Another chlorinated phthalate derivative with similar properties.
Monosodium 4-chlorophthalate is unique due to its specific chlorination, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts.
特性
CAS番号 |
56047-23-5 |
|---|---|
分子式 |
C8H5ClNaO4 |
分子量 |
223.56 g/mol |
IUPAC名 |
sodium;2-carboxy-4-chlorobenzoate |
InChI |
InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13); |
InChIキー |
PZKLMLXRHBPLHE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C(=O)[O-].[Na+] |
異性体SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+] |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
56047-23-5 |
ピクトグラム |
Irritant |
同義語 |
2-benzenedicarboxylicacid,4-chloro-monosodiumsalt; 4-CHLOROPHTHALIC ACID MONOSODIUM SALT; 4-CHLOROPHTHALIC ACID SODIUM SALT; 4-CHLORO-2-CARBOXYBENZOIC ACID MONOSODIUM SALT; 4-CHLORO-1,2-DICARBOXYBENZENE MONOSODIUM SALT; MONOSODIUM 4-CHLOROPHTHALATE; SODIUM |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of monosodium 4-chlorophthalate in the synthesis of 4-chlorophthalic anhydride?
A1: The abstract describes monosodium 4-chlorophthalate as a crucial intermediate in the synthesis of 4-chlorophthalic anhydride []. The process involves several steps: 1. Direct chlorination: Monosodium phthalate reacts with chlorine in an aqueous solution, with the pH carefully controlled using a weak alkali solution. This results in the formation of monosodium 4-chlorophthalate.2. Further processing: This intermediate compound then undergoes desalination, dehydration, and ring closure to yield crude 4-chlorophthalic anhydride. 3. Purification: Finally, the crude product is purified through rectification to obtain pure 4-chlorophthalic anhydride.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B35415.png)



![2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;dibromide](/img/structure/B35440.png)





![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)


